3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Catalog No.
S15676821
CAS No.
M.F
C10H17N3
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Product Name

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C10H17N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h6-7H,3-5,11H2,1-2H3,(H,12,13)

InChI Key

XRIOUMQSNUFMPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC2=C1C(CCC2)N

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. This compound features a unique structure characterized by a tetrahydroindazole ring system with an isopropyl substituent at the 3-position and an amine group at the 4-position. The molecular formula of this compound is C10H17N3C_{10}H_{17}N_{3}, and it has a molecular weight of approximately 179.26 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Typical of indazole derivatives:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce oxidized forms of the compound.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indazole ring, allowing for further functionalization

    The biological activity of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has garnered interest due to its potential as a therapeutic agent. Preliminary studies suggest that this compound may exhibit:

    • Antiproliferative Effects: Similar to other indazole derivatives, it may inhibit cancer cell growth.
    • Enzyme Inhibition: It could interact with specific enzymes, potentially affecting metabolic pathways.
    • Receptor Binding: The compound may bind to various receptors, influencing physiological responses .

    Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves several steps:

  • Cyclization Reaction: The initial step often involves the condensation of isopropyl acetoacetate with appropriate aromatic aldehydes in the presence of methylamine.
  • Formation of Indazole Ring: The resultant cyclic β-keto esters are treated with hydrazine hydrate under reflux conditions to form the indazole structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve a high degree of purity suitable for biological testing or industrial applications .

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases.
  • Agricultural Chemistry: The compound can be utilized in synthesizing agrochemicals that enhance crop yield or pest resistance.
  • Research Tool: It is employed in biochemical studies to investigate enzyme functions and receptor interactions .

Studies exploring the interactions of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with biological targets are crucial for understanding its pharmacological properties. These studies typically focus on:

  • Binding Affinity: Assessing how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound influences cellular pathways and biological processes.

Such interaction studies are essential for determining its therapeutic efficacy and safety profile in potential clinical applications .

Several compounds share structural similarities with 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Notable examples include:

Compound NameMolecular FormulaKey Features
Indole-3-acetic acidC10H9O2C_{10}H_{9}O_{2}Plant hormone with an indole structure
1H-indole-2-carboxylic acidC9H7NO2C_{9}H_{7}NO_{2}Indole derivative with distinct functional groups
3-amino-1H-indazole-1-carboxamideC8H9N3OC_{8}H_{9}N_{3}OKnown for antiproliferative activity against cancer cells

Uniqueness

The uniqueness of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine lies in its specific substitution pattern and the presence of an isopropyl group. This structural configuration may lead to distinct biological activities compared to other indazole derivatives. Its potential applications in drug development and agriculture further highlight its significance within this chemical class .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.142247555 g/mol

Monoisotopic Mass

179.142247555 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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